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Compound of Interest

Compound Name:
2,2-Difluoro-3-phenylpropanoic

acid

CAS No.: 142977-64-8

Cat. No.: B595691

Get Quote

Executive Summary
This guide details the physicochemical divergence between 3-phenylpropanoic acid

(Hydrocinnamic acid) and its fluorinated bioisostere, 2,2-difluoro-3-phenylpropanoic acid.

In drug development, the introduction of fluorine at the

-position (C2) relative to the carboxyl group is a strategic modification. It serves two primary
functions:

Metabolic Blocking: It prevents oxidative metabolism at the typically labile

-carbon.

Acidity Modulation: It drastically lowers the pK

, altering the ionization state at physiological pH (7.4), which impacts membrane permeability
and protein binding.
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This analysis demonstrates that the 2,2-difluoro analog is approximately 3.3 log units more

acidic than the parent compound, shifting its classification from a weak acid to a moderately

strong organic acid.

Chemical Identity & Structural Properties[1][2][3][4]
[5]

Feature Parent Compound Difluoro Analog

Name 3-Phenylpropanoic acid
2,2-Difluoro-3-phenylpropanoic

acid

Structure

Ph-CH

-CH

-COOH

Ph-CH

-CF

-COOH

Molecular Weight 150.17 g/mol 186.15 g/mol

Hybridization (C2)
sp

(C-H bonds)

sp

(C-F bonds)

Electronic Character
Electron-donating alkyl chain

(+I)

Electron-withdrawing fluorines

(-I)

Structural Visualization
The following diagram illustrates the structural difference and the inductive forces at play.
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Parent: 3-Phenylpropanoic Acid

Analog: 2,2-Difluoro-3-phenylpropanoic Acid

Ph-CH₂-CH₂-COOH Weak Inductive Effect
(Alkyl group is slightly electron-donating)

Anion Stabilization
(Conjugate Base)

Less Stable Anion
(Higher pKa)

Ph-CH₂-CF₂-COOH Strong -I Inductive Effect
(Fluorine pulls electron density)

Highly Stable Anion
(Lower pKa)

Click to download full resolution via product page

Caption: Comparative inductive effects. The strong electronegativity of fluorine in the analog

withdraws electron density (green arrow), delocalizing the negative charge of the carboxylate

anion and significantly increasing acidity.[1]

Comparative Acidity Data
The acidity of these compounds is governed by the stability of their conjugate bases.[1] The

introduction of two fluorine atoms at the

-position exerts a powerful negative inductive effect (-I), which disperses the negative charge
on the carboxylate oxygen atoms.

Experimental & Predicted pK Values
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Parameter
3-Phenylpropanoic
Acid

2,2-Difluoro-3-
phenylpropanoic
Acid

(Shift)

pK

(Experimental)
4.66 [1] ~1.34 (Proxy*) [2] -3.32

Ionization at pH 7.4 >99.8% Ionized ~100% Ionized
Negligible diff. at pH

7.4

Ionization at pH 2.0
~0.2% Ionized (Mostly

Neutral)

>80% Ionized (Mostly

Anionic)
Critical Difference

LogP (Neutral) 1.84 ~2.1 (Estimated) +0.26

Note on Data Source (*): While the exact experimental pK

for the specific phenyl derivative is rarely reported in standard databases, it is structurally
homologous to 2,2-difluoropropanoic acid, which has a measured pK

of 1.34 [2]. The distal phenyl group in the 3-position exerts a minor acid-strengthening effect
compared to a methyl group (due to the sp

carbon's mild electron withdrawal), suggesting the true pK

of the phenyl analog is likely between 1.1 – 1.3.

Mechanistic Insight
Parent: The alkyl chain exerts a weak electron-donating (+I) effect, destabilizing the

carboxylate anion.

Analog: The gem-difluoro group exerts a strong electron-withdrawing (-I) effect. This pulls

electron density through the

-bond framework, stabilizing the carboxylate anion.[1] This effect is distance-dependent;
moving the fluorines to the

-position (3,3-difluoro) would result in a weaker shift (pK

~3.5).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pdf.benchchem.com/2409/Comparison_of_acidity_between_fluorinated_and_non_fluorinated_carboxylic_acids.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for pK Determination
For fluorinated acids with pK

values < 2.0, standard potentiometric titration can be inaccurate due to the leveling effect of
water. I recommend

F NMR Titration as the gold-standard method for this specific analog.

Method: F NMR pH Titration
This method tracks the chemical shift change of the fluorine nuclei as the molecule transitions

from neutral acid to conjugate base. It is superior for fluorinated compounds because it avoids

interference from other acidic protons.

Materials
Compound: 5-10 mM of 2,2-difluoro-3-phenylpropanoic acid.

Solvent: 90% H

O / 10% D

O (for lock).

Buffer: Phosphate/Citrate buffer series (pH 0.5 to 6.0).

Internal Standard: Trifluoroacetic acid (TFA) (capillary insert) or fluorobenzene.

Workflow Diagram
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Sample Preparation
Dissolve 5mM Analog in

90% H₂O / 10% D₂O

pH Adjustment
Prepare 10 samples ranging

from pH 0.5 to 5.0

19F NMR Acquisition
Record spectra at constant temp (25°C)

Track CF₂ signal shift (δ)

Data Plotting
Plot δ (ppm) vs. pH

Curve Fitting
Fit to Henderson-Hasselbalch eq:

δ_obs = (δ_HA + δ_A * 10^(pH-pKa)) / (1 + 10^(pH-pKa))

Calculated pKa

Output: Precise pKa

Click to download full resolution via product page

Caption: Workflow for determining pKa of fluorinated acids using 19F NMR chemical shift

perturbation.

Protocol Steps
Preparation: Prepare a stock solution of the analyte. Aliquot into NMR tubes containing

buffers of varying pH (confirmed with a calibrated micro-pH electrode).
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Acquisition: Acquire

F NMR spectra without proton decoupling (to see structure) or with decoupling (for singular
peaks). The CF

signal will shift upfield or downfield depending on the ionization state.

Calculation: The chemical shift (

) is a weighted average of the protonated (

) and deprotonated (

) species. Use non-linear regression to solve for pK

.

Implications for Drug Design[8][9]
Bioavailability & Membrane Permeability

Stomach Absorption (pH ~1.5 - 2.0):

Parent (pK

4.66): Predominantly neutral (~99%). High passive diffusion.

Difluoro Analog (pK

~1.3): Predominantly ionized (>80%). Reduced passive diffusion in the stomach; requires
transport mechanisms or intestinal absorption (pH 6-7) where both are fully ionized.

Metabolic Stability
The primary advantage of the 2,2-difluoro analog is the blockade of CYP450-mediated

oxidation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond

(approx. 99 kcal/mol) at the benzylic-like position, rendering the molecule resistant to metabolic

degradation at this site.

Bioisosterism
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The -CF

- group is often considered a bioisostere for the carbonyl oxygen (-C=O-) or an ether oxygen (-
O-) in terms of polarity and size, but in this specific acid context, it acts as a "super-acidifying"
linker.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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